Bacoside A

Neuroprotection Oxidative Stress Cell Viability

Researchers using Bacopa monnieri extracts for neuroprotection studies face inconsistent bioactivity from unstandardized crude material. Bacoside A-a defined mixture of Bacoside A3, Bacopaside II, Bacopaside X, and Bacopasaponin C validated by HPLC/HPTLC-resolves this variability. • CoA quantifies Bacoside A3 & Bacopaside II, the primary neuroprotective constituents against H₂O₂-induced oxidative stress in N2a cells. • Distinct component-level receptor profiles enable target-specific studies: Bacopaside X (D1, Ki 9.06 μM), Ebelin Lactone (M1, Ki 0.45 μM). • Consistent lot-to-lot composition ensures reproducible pharmacological data unattainable with single-isolate substitution.

Molecular Formula C41H68O13
Molecular Weight 769.0 g/mol
CAS No. 11028-00-5
Cat. No. B576830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacoside A
CAS11028-00-5
Molecular FormulaC41H68O13
Molecular Weight769.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1
InChIKeyLKCTWIIDXXXXAR-CYGHALRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacoside A Procurement Guide


Bacoside A (CAS 11028-00-5) is a mixture of dammarane-type triterpenoid saponins isolated from Bacopa monnieri, comprising at least four major constituents: bacoside A3, bacopaside II, bacopasaponin C, and an isomer of bacopasaponin C [1]. The compound is recognized for its neuroprotective and cognitive-enhancing properties and is commonly supplied as a standardized extract or analytical reference material [2]. Its identity is validated using HPLC and HPTLC methods, and the specific composition of its individual components can vary depending on the plant source and extraction method [3].

Why Bacoside A Substitution Fails


Bacoside A is a specific, multi-component mixture with defined proportions of its constituent saponins. Crude extracts of Bacopa monnieri contain varying amounts of these saponins along with other compounds, leading to inconsistent bioactivity [1]. Substituting Bacoside A with a single isolated constituent, such as Bacoside A3 or Bacopaside I, is not scientifically equivalent because the individual components exhibit distinct, and often non-overlapping, activity profiles in key assays [2]. For instance, while Bacoside A3 is a potent neuroprotectant, it shows minimal receptor binding affinity, whereas Bacopaside X within the mixture shows high D1 receptor affinity. Therefore, the full pharmacological profile attributed to the mixture cannot be recapitulated by any single component [3].

Bacoside A Component Comparisons


Neuroprotection Against Oxidative Stress

Among the four main components of Bacoside A, bacoside A3 and bacopaside II demonstrated significantly higher cytoprotective ability in H2O2-stressed N2a neuronal cells, while the isomer of bacopasaponin C, bacopasaponin C, and a mixture of components showed comparatively less response [1]. The study quantified cell viability decrease below 100% at a Bacoside A concentration of 0.4 mg/mL, and the superior components, bacoside A3 and bacopaside II, were identified as the primary drivers of this effect [1].

Neuroprotection Oxidative Stress Cell Viability

CNS Receptor Binding Selectivity

A direct comparison of CNS receptor binding affinities revealed that Bacoside A and its constituent Bacopaside X exhibit selective affinity for the Dopamine D1 receptor, with Ki values of 12.14 ± 1.68 μM and 9.06 ± 1.36 μM, respectively, while showing no binding (IC50 > 100 μM) for M1, 5-HT1A, 5-HT2A, or D2 receptors [1]. In contrast, Bacoside A3, Bacopaside II, and Bacopasaponin C showed no significant binding (IC50 > 100 μM or > 30 μM) for any of the tested receptors [1]. Notably, the aglycone derivative Ebelin Lactone demonstrated potent binding to the M1 receptor (Ki = 0.45 ± 0.11 μM) and 5-HT2A receptor (Ki = 4.21 ± 1.45 μM), highlighting a distinct target profile [1].

Neuropharmacology Receptor Binding CNS Drug Development

MAO-A Enzyme Inhibition

In a direct comparison, a Bacoside A mixture and the constituent Bacopaside I both inhibited MAO-A and MAO-B enzymes. However, Bacopaside I was the more potent component, exhibiting a mixed mode of inhibition on MAO-A with an IC50 of 17.08 ± 1.64 µg/mL and a Ki of 42.5 ± 3.53 µg/mL [1]. While the Bacoside A mixture was active, the quantified inhibitory activity was primarily attributed to Bacopaside I, and it showed selectivity for MAO-A over MAO-B [1].

Enzyme Inhibition Monoamine Oxidase Nootropic Mechanisms

P-gp Efflux Inhibition

An in vitro study compared the effects of Bacoside A, Bacoside A3, Bacopaside I, Bacopaside II, and Bacopasaponin C on P-glycoprotein (P-gp) function. All five compounds inhibited both basal and verapamil-stimulated P-gp ATPase activity, but Bacopaside II was identified as the most potent inhibitor [1]. In a rhodamine 123 (Rh123) transport assay across a human MDR1 gene transfected LLC-GA5-COL150 cell monolayer, Bacopaside II decreased the P-gp efflux ratio by fourfold compared to control, indicating a strong potential for herb-drug interactions [1].

Pharmacokinetics Drug Interactions Efflux Transporters

AChE Inhibitory Activity

Several studies have quantified the AChE inhibitory activity of Bacoside A and its constituents. Bacoside A3 demonstrated significant AChE inhibition with an IC50 ranging from 19.4 to 42.8 µg/mL, showing a competitive mode of inhibition [1]. In a separate study, Bacopaside X exhibited strong AChE inhibition with an IC50 of 12.78 μM, compared to Donepezil (IC50: 0.0204 μM) [2]. However, another investigation found that Bacoside A and Bacopaside X did not show inhibitory activity against AChE, highlighting potential variability in assay conditions or compound sources [3]. Furthermore, the AChE inhibitory activity of Bacopa monnieri extracts was positively correlated with the total Bacoside A content, with the highest Bacoside A-containing chemotype (BM1, 7.55 μg) showing an IC50 of 259.45 mg/mL [4].

Alzheimer's Disease Acetylcholinesterase Cognitive Decline

Bacoside A Application Scenarios


Neuroprotection Component Selection

For in vitro studies on H2O2-induced oxidative stress in neuronal cell lines (e.g., N2a cells), the selection of Bacoside A should prioritize material with a validated high content of Bacoside A3 and Bacopaside II. Evidence shows these components are primarily responsible for the neuroprotective effect [1]. Procuring a Bacoside A mixture with a Certificate of Analysis (CoA) quantifying these specific components ensures reproducible and biologically relevant results, as the activity is not evenly distributed among all mixture constituents.

CNS Receptor Target Selectivity

Investigations into the dopaminergic or cholinergic systems should leverage the distinct receptor binding profiles of Bacoside A's constituents. Research focusing on Dopamine D1 receptors should utilize Bacopaside X (Ki 9.06 μM), while studies on Muscarinic M1 or Serotonin 5-HT2A receptors would find Ebelin Lactone (Ki 0.45 μM and 4.21 μM, respectively) to be a more suitable tool compound [2]. Using the full Bacoside A mixture may mask or dilute these specific interactions, underscoring the need for individual purified components for target-based assays.

P-gp Drug Interaction Evaluation

For projects assessing the potential of Bacopa monnieri-derived compounds to cause herb-drug interactions, Bacopaside II should be the primary compound of interest. Its demonstrated fourfold reduction in P-gp efflux ratio in vitro makes it a high-priority candidate for studying interactions with P-gp substrate drugs [3]. This specific component-level data provides a mechanistic basis for clinical interaction studies and is more informative than testing with a crude extract or the full Bacoside A mixture.

MAO-A Inhibition Cognitive Studies

Research aimed at understanding the nootropic effects of Bacopa monnieri through MAO-A inhibition should focus on Bacopaside I. Its quantified IC50 (17.08 ± 1.64 µg/mL) and Ki (42.5 ± 3.53 µg/mL) values provide a clear benchmark for dose-response and mechanistic studies [4]. The Bacoside A mixture, while active, is less potent and less selective, making Bacopaside I the superior choice for this specific pharmacological endpoint.

Technical Documentation Hub

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